molecular formula C10H8N2O3S2 B184217 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione CAS No. 1438-01-3

3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione

Cat. No. B184217
CAS RN: 1438-01-3
M. Wt: 268.3 g/mol
InChI Key: PWTXCYNQGVBMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione, also known as NBTT, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a thiazolidine derivative that possesses a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. NBTT has been synthesized using various methods, and its mechanism of action has been extensively studied. In

Mechanism Of Action

The mechanism of action of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione is not fully understood, but it is believed to involve the interaction of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione with various biological molecules, such as enzymes and receptors. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been shown to inhibit the activity of various enzymes, such as urease, acetylcholinesterase, and carbonic anhydrase. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been shown to bind to various receptors, such as GABA(A) and benzodiazepine receptors. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.

Biochemical And Physiological Effects

3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of receptor function, and the induction of apoptosis in cancer cells. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been reported to have antioxidant and anti-inflammatory properties. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines in vitro and in vivo. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been reported to have low toxicity and is well tolerated by animals and humans.

Advantages And Limitations For Lab Experiments

3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of biological activities. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione can be used as a scaffold to design and synthesize new compounds with improved biological activities. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione can also be used as a probe to study the structure and function of various biological molecules. However, 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has some limitations for lab experiments, including its low solubility in water and some organic solvents. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione can also be unstable under certain conditions, such as high temperature and pH.

Future Directions

There are several future directions for the research and development of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione. One direction is to design and synthesize new 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione derivatives with improved biological activities and pharmacokinetic properties. Another direction is to study the structure and function of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione and its derivatives using various techniques, such as X-ray crystallography and NMR spectroscopy. Another direction is to investigate the potential applications of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione and its derivatives in various fields of scientific research, such as drug discovery, agriculture, and environmental science. Finally, more studies are needed to understand the mechanism of action and the biochemical and physiological effects of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione and its derivatives.

Scientific Research Applications

3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been extensively studied for its biological activities and potential applications in various fields of scientific research. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been reported to possess antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been shown to have anti-inflammatory and anticancer properties. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been used as a scaffold to design and synthesize new compounds with improved biological activities. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been used as a probe to study the structure and function of various biological molecules, such as enzymes and receptors.

properties

CAS RN

1438-01-3

Product Name

3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione

Molecular Formula

C10H8N2O3S2

Molecular Weight

268.3 g/mol

IUPAC Name

(4-nitrophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone

InChI

InChI=1S/C10H8N2O3S2/c13-9(11-5-6-17-10(11)16)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2

InChI Key

PWTXCYNQGVBMDJ-UHFFFAOYSA-N

SMILES

C1CSC(=S)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-nitrobenzoyl chloride (3.1 g) and tetrahydrofuran (50 ml) were added 1,3-thiazolidine-2-thione (2.0 g) and triethyl amine (2.5 g). The mixture was stirred at 50° C. for 30 minutes under nitrogen atmosphere. The reaction mixture was filtered and the solvent was removed at a reduced pressure. To the residue was added water, and the solution is extracted with dichloromethane. The extract was washed with a saturated aqueous solution of sodium chloride and dried with use of Glauber's salt. The solvent was distilled off and the resulting crystals were purified by silica gel column chromatography (developer: dichloromethane) and recrystallized from dichloromethane to obtain 3.3 g of the desired compound as yellow needle crystals (yield 82.5%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
solvent
Reaction Step One
Yield
82.5%

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